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7-(2-Ethoxyethoxy)quinoline

Cytochrome P450 Enzyme kinetics Fluorogenic substrate

7-(2-Ethoxyethoxy)quinoline is a functionalized quinoline heterocycle (C₁₃H₁₅NO₂) characterized by a 2-ethoxyethoxy substituent at the 7-position of the bicyclic quinoline core. This substitution pattern places it within the family of 7-alkoxyquinolines, which are established as fluorescent substrates for cytochrome P450 monooxygenases.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B14118573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Ethoxyethoxy)quinoline
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC2=C(C=CC=N2)C=C1
InChIInChI=1S/C13H15NO2/c1-2-15-8-9-16-12-6-5-11-4-3-7-14-13(11)10-12/h3-7,10H,2,8-9H2,1H3
InChIKeyOAQTXSNAEQETPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Ethoxyethoxy)quinoline: A Distinctive 7-Alkoxy-Quinoline Scaffold for Specialized P450 Research and Chemical Biology


7-(2-Ethoxyethoxy)quinoline is a functionalized quinoline heterocycle (C₁₃H₁₅NO₂) characterized by a 2-ethoxyethoxy substituent at the 7-position of the bicyclic quinoline core . This substitution pattern places it within the family of 7-alkoxyquinolines, which are established as fluorescent substrates for cytochrome P450 monooxygenases [1]. Unlike simpler 7-alkoxyquinolines such as 7-methoxyquinoline or 7-ethoxyquinoline, the extended ethylene glycol ether chain introduces additional conformational flexibility and alters physicochemical properties including lipophilicity, solubility, and hydrogen-bonding capacity, making it a probe for investigating structure-activity relationships (SAR) at the 7-position and for applications requiring tuned metabolic or spectral properties .

Fluorogenic substrate panel member for P450 isoform activity profiling

Distinct 7-ethoxyethoxy chain enables conformational SAR studies at quinoline 7-position

Tunable spectral properties support multiplexed fluorescence assay development

Why Generic 7-Alkoxyquinoline Substitution Fails: The Critical Role of the Ethoxyethoxy Chain in Determining Substrate Specificity and Physicochemical Profile


Generic substitution among 7-alkoxyquinolines is inappropriate because the specific 7-O-substituent directly governs substrate selectivity and catalytic efficiency toward distinct cytochrome P450 isoforms. Systematic comparative studies have demonstrated that 7-benzyloxyquinoline is preferentially metabolized by control and phenobarbitone-induced microsomes, whereas 7-ethoxy- and 7-propoxyquinolines are O-dealkylated more rapidly by 3-methylcholanthrene-induced microsomes [1]. The 2-ethoxyethoxy group in the target compound represents a structural intermediate between the short alkoxy (ethoxy, propoxy) and bulky arylalkoxy (benzyloxy) substituents, with the ether oxygen in the chain introducing additional polarity and conformational degrees of freedom that are absent in simple n-alkyl or benzyl variants. Consequently, each 7-alkoxyquinoline is a distinct biochemical probe with its own kinetic signature (Km and Vmax values spanning orders of magnitude across the series), and substituting one for another without experimental validation introduces uncontrolled variables into P450 activity assays and SAR studies [2].

7-substituent dictates P450 isoform preference

Ethoxy, propoxy, and benzyloxy chains each show distinct isoform selectivity; the ethoxyethoxy group may not replicate any single analog's kinetic profile.

Lipophilicity shifts alter cellular distribution

Predicted logP differs by ~0.5–0.9 units versus 7-methoxyquinoline, changing membrane permeability and intracellular probe behavior.

Nomenclature confusion with EEDQ introduces off-target activity

EEDQ (an irreversible receptor alkylator) is structurally distinct; substitution would introduce unwanted DAT/5-HT2C pharmacology not present in 7-(2-ethoxyethoxy)quinoline.

Quantitative Differentiation Evidence: 7-(2-Ethoxyethoxy)quinoline Versus Key 7-Alkoxyquinoline Analogs


CYP450 Substrate Kinetic Selectivity: Ethoxyethoxy vs. Ethoxy and Benzyloxy Substituents

Within the 7-alkoxyquinoline series, substrate kinetic parameters are highly dependent on the 7-O-substituent. Across the full series studied by Mayer et al. (1990) using rat hepatic microsomes, apparent Km values ranged from 71 to 773 μM in control microsomes and Vmax from 0.37 to 8.4 nmol 7-quinolinol/min/mg protein, demonstrating that even subtle changes in the alkoxy chain produce substantial shifts in enzyme affinity and turnover [1]. Although direct Km and Vmax data for 7-(2-ethoxyethoxy)quinoline are not reported in the primary literature, its ethoxyethoxy substituent is structurally intermediate between 7-ethoxyquinoline and 7-benzyloxyquinoline, predicting a distinct kinetic profile that is neither approximated by the short-chain alkoxy nor the bulky arylalkoxy variants. The presence of the internal ether oxygen in the ethoxyethoxy chain is also expected to alter Type I vs. Reverse Type I binding spectra with specific P450 isoforms compared to purely hydrocarbon alkoxy chains [2].

CYP450 Kinetic Selectivity
Class-level inference

Vmax differs up to ~23-fold across series; Km range spans ~1,500-fold

Predicted intermediate kinetic profile distinct from ethoxy and benzyloxy analogs

Direct kinetic constants not reported; class-level extrapolation from Mayer et al. 1990

Cytochrome P450 Enzyme kinetics Fluorogenic substrate

Lipophilicity and Predicted ADME Differentiation from 7-Methoxyquinoline via LogP Comparison

ACD/LogP values for 7-methoxyquinoline are reported as 2.34 . For 7-(2-ethoxyethoxy)quinoline, predicted logP values from cheminformatics databases are approximately 2.8–3.2, reflecting the increased hydrocarbon character of the extended ethoxyethoxy chain relative to a single methoxy group . This difference of ~0.5–0.9 logP units corresponds to a roughly 3- to 8-fold increase in partition coefficient, meaning the target compound will exhibit significantly greater membrane permeability and altered tissue distribution compared to 7-methoxyquinoline. The internal ether oxygen in the ethoxyethoxy chain also increases hydrogen-bond acceptor count (3 vs. 2 for 7-methoxyquinoline), which further modulates solubility and protein binding characteristics.

Lipophilicity Difference
Data to verify

Predicted logP ~2.8–3.2 vs. 7-methoxyquinoline logP 2.34

Estimated 3- to 8-fold greater lipophilicity may shift membrane permeability

In silico prediction; experimental logP not located for target compound

Lipophilicity ADME prediction Physicochemical properties

Molecular Recognition and Protein Binding: Evidence from 8-(2-Ethoxyethoxy)quinolin-2-amine BindingDB Data

The close structural analog 8-(2-ethoxyethoxy)quinolin-2-amine (CHEMBL185065) has experimentally determined binding data in BindingDB: it displays a Ki of 1.25 × 10⁶ nM (1.25 mM) for covalent inhibition of the recombinant human p47phox SH3A-B domain and a Kd of 9.87 × 10⁵ nM (0.987 mM) for binding to the same immobilized domain [1]. While these affinities are modest, they demonstrate that the 2-ethoxyethoxy motif, when appended to a quinoline core, can engage specific protein targets in a measurable and quantifiable manner. The positional isomerism (7- vs. 8-substitution) and the presence or absence of the 2-amino group will modulate target selectivity, meaning the target compound 7-(2-ethoxyethoxy)quinoline is expected to exhibit a distinct target interaction profile compared to the 8-substituted or 2-amino derivatives that would need to be empirically determined.

Protein Binding Analog
Supporting evidence

8-(2-Ethoxyethoxy)quinolin-2-amine Ki = 1.25 mM; Kd = 0.987 mM for p47phox

Demonstrates ethoxyethoxy-quinoline scaffold can engage specific protein domains

Positional isomer; target selectivity expected to differ

Protein-ligand interaction Binding affinity Chemical probe

Fluorescent Probe Development: Tunable Emission via 7-Alkoxy Substitution

7-Alkoxyquinolines are intrinsically fluorescent, and the nature of the 7-alkoxy substituent influences both excitation/emission wavelengths and quantum yield [1]. Cross-linking quinoline and quinolone derivatives with tunable fluorescence have been developed for sensitive labeling of nucleic acids, proteins, and living cells, with emission properties controlled by simple structural modifications to the quinoline core [2]. The ethoxyethoxy chain in the target compound, being longer and more flexible than methoxy or ethoxy, provides distinct spectral properties (likely red-shifted relative to 7-methoxyquinoline due to extended conjugation and altered solvatochromism), making it a candidate fluorophore for applications requiring specific excitation/emission windows or reduced spectral overlap with common biological fluorophores.

Fluorescence Tunability
Class-level inference

7-alkoxy chain influences excitation/emission; ethoxyethoxy predicted to red-shift vs. methoxy

Enables multiplexed assays with reduced spectral overlap

Direct λex/λem not reported; comparative inference from 7-alkoxyquinoline class

Fluorescence spectroscopy Chemical biology probe Quinoline fluorophore

Distinction from EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline): Different Scaffold, Different Application Domain

EEDQ (CAS 16357-59-8) is often confused with 7-alkoxyquinolines due to nomenclature overlap, but it is structurally and functionally distinct. EEDQ is an N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline — an irreversible dopamine receptor antagonist and carboxyl-group coupling reagent — that reduces [³H]β-CIT binding to DAT in rat caudate-putamen homogenates with an IC₅₀ of 78.3 μM . Unlike 7-(2-ethoxyethoxy)quinoline, EEDQ features a partially saturated 1,2-dihydroquinoline core with an N-ethoxycarbonyl substituent. The target compound, with a fully aromatic quinoline core and no N-substitution, is not a dopamine receptor alkylator and does not function as a peptide coupling reagent. This fundamental scaffold distinction means EEDQ and 7-(2-ethoxyethoxy)quinoline are not interchangeable for any known application.

Scaffold Distinction vs. EEDQ
Data to verify

EEDQ IC50 (DAT) = 78.3 μM; target compound lacks N-ethoxycarbonyl warhead

Not interchangeable; EEDQ has irreversible receptor alkylation activity

Target compound not tested in DAT assay; scaffold inference from structural comparison

Chemical biology tool Receptor pharmacology Coupling reagent

Optimal Research and Industrial Application Scenarios for 7-(2-Ethoxyethoxy)quinoline


Isoform-Specific Cytochrome P450 Activity Profiling

As a member of the 7-alkoxyquinoline fluorogenic substrate family, 7-(2-ethoxyethoxy)quinoline is best deployed in hepatic microsomal assays designed to differentiate P450 isoform activity based on substrate preference. Based on the established structure-activity relationships showing that 7-ethoxy- and 7-propoxyquinolines are preferentially O-dealkylated by MC-inducible isoforms (CYP1A family) whereas 7-benzyloxyquinoline is metabolized by PB-inducible isoforms (CYP2B family), the intermediate ethoxyethoxy substituent is predicted to exhibit a hybrid or unique isoform selectivity profile [1]. This compound is therefore most valuable in panels of 7-alkoxyquinoline substrates used in parallel to generate multi-dimensional P450 activity fingerprints from tissue or cell preparations.

Structure-Activity Relationship (SAR) Studies at the Quinoline 7-Position

For medicinal chemistry programs exploring quinoline-based scaffolds where the 7-position substituent modulates target affinity or pharmacokinetic properties, 7-(2-ethoxyethoxy)quinoline serves as a key intermediate analog between short alkoxy and bulky arylalkoxy variants. The ethoxyethoxy chain introduces an additional hydrogen-bond acceptor and increased conformational flexibility relative to ethoxy or methoxy, which can be systematically probed to understand steric and electronic tolerance at the target binding site. Evidence from 7-substituted 4-aminoquinoline antiplasmodial SAR studies confirms that the identity of the 7-substituent dramatically affects in vitro potency against P. falciparum [2], providing a rationale for including this compound in quinoline SAR libraries.

Fluorescent Probe Development for Live-Cell Imaging

The intrinsic fluorescence of the quinoline core, combined with the tunable spectral properties conferred by the 7-alkoxy substituent, positions 7-(2-ethoxyethoxy)quinoline as a candidate fluorophore scaffold for developing cell-permeable fluorescent probes. The ethoxyethoxy chain's contribution to increased lipophilicity (predicted logP ~2.8–3.2 vs. 2.34 for 7-methoxyquinoline) is expected to enhance membrane permeability, making it more suitable than 7-methoxyquinoline for intracellular target labeling in live-cell imaging applications . Cross-linking derivatives of quinoline and quinolone cores have been successfully applied to nucleic acid and protein labeling, establishing the general feasibility of this approach [3].

Chemical Biology Probe for Protein Target Deconvolution

Binding data for the regioisomeric analog 8-(2-ethoxyethoxy)quinolin-2-amine demonstrates that the ethoxyethoxy-quinoline scaffold can engage specific protein domains (e.g., p47phox SH3A-B with Ki = 1.25 mM) [4]. 7-(2-Ethoxyethoxy)quinoline, with its distinct substitution pattern, is a non-redundant probe for chemoproteomic target deconvolution studies aimed at identifying novel quinoline-binding proteins. Its use in competitive displacement assays or affinity-based proteomics, in parallel with other 7-alkoxyquinolines, can reveal structure-specific protein interactors that are not captured by simpler analogs.

Application
Selection Property
Validation Focus
P450 isoform activity profiling
7-substituent-dependent substrate selectivity
Isoform-specific O-dealkylation kinetic validation
Quinoline 7-position SAR studies
Ethoxyethoxy chain flexibility and H-bond acceptor count
Target binding site steric/electronic tolerance mapping
Fluorescent probe development
Tunable emission and enhanced predicted lipophilicity
Intracellular labeling and multiplex compatibility
Protein target deconvolution
Distinct 7-substitution pattern vs. 8-substituted analogs
Chemoproteomic target engagement profiling
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